Gly-PEG3-amine
Overview
Description
Gly-PEG3-amine: is a compound that consists of a glycine residue, a polyethylene glycol (PEG) chain with three ethylene glycol units, and a terminal amine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The PEG chain imparts solubility in aqueous media, making it a valuable component in various biochemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Gly-PEG3-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules designed to selectively deliver cytotoxic agents to tumor cells, which dramatically increases the cell-killing power of the cytotoxic agent while minimizing its impact on healthy cells .
Mode of Action
The mode of action of this compound involves its role as a linker in ADCs. The amine groups in this compound can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . This allows the linker to attach a cytotoxic drug to an antibody, forming an ADC .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in ADCs. The ADCs, once formed, can bind to specific antigens on the surface of cancer cells. After binding, the ADC-antigen complex is internalized into the cell, where the cytotoxic drug is released to kill the cell . The exact pathways affected can vary depending on the specific antibody and drug used in the ADC.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a part of an ADC. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility properties of the compound , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of ADCs that can selectively kill cancer cells. By acting as a linker that connects a cytotoxic drug to an antibody, this compound enables the targeted delivery of the drug to cancer cells . This can result in the death of the cancer cells while minimizing harm to healthy cells.
Action Environment
The action environment of this compound can influence its stability and efficacy. Factors such as pH, temperature, and the presence of other chemicals can affect the reactions involving this compound. As a part of an adc, the action environment of this compound is primarily within the human body, and particularly within cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method for synthesizing Gly-PEG3-amine involves the nucleophilic displacement of a PEG-tosylate, -mesylate, or -bromide with glycine.
Reductive Amination: Another method involves the reductive amination of PEG-aldehyde with glycine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Gly-PEG3-amine can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Reagents such as acyl chlorides, NHS esters, or isocyanates are commonly used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxides or imines.
Substitution: Formation of amides, ureas, or carbamates depending on the electrophile used.
Scientific Research Applications
Chemistry:
Linker in ADCs: Gly-PEG3-amine is widely used as a cleavable linker in the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy
Biology:
Protein Conjugation: It is used to conjugate proteins and peptides, enhancing their solubility and stability in biological systems.
Medicine:
Drug Delivery: The compound is employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
Comparison with Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable PEG linker used in ADC synthesis.
Succinic anhydride: A non-cleavable ADC linker.
DSS Crosslinker: A non-cleavable linker used for protein conjugation.
Uniqueness: Gly-PEG3-amine is unique due to its cleavable nature, which allows for the controlled release of the drug in ADCs. The presence of the PEG chain enhances solubility, making it more versatile compared to non-cleavable linkers .
Properties
IUPAC Name |
2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIUWBANJNMPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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